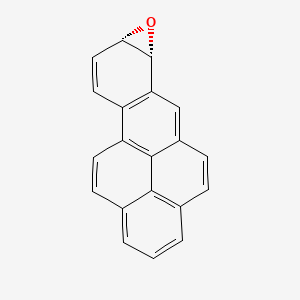
Cobalt;niobium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt and niobium are transition metals that form a variety of compounds with unique properties and applications The combination of cobalt and niobium in compounds can result in materials with enhanced catalytic, magnetic, and structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt-niobium compounds can be synthesized through various methods, including solvothermal synthesis, hydrothermal synthesis, and solid-state reactions. One common method involves the reaction of cobalt chloride and niobium chloride in a solvent such as benzyl alcohol under controlled temperature and pressure conditions . The reaction typically involves the formation of intermediate complexes, which then polymerize to form the desired compound.
Industrial Production Methods
In industrial settings, cobalt-niobium compounds are often produced through high-temperature reduction processes. For example, niobium oxide can be reduced with cobalt in a hydrogen atmosphere to form cobalt-niobium alloys . This method is advantageous for producing large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and niobium, which can vary depending on the reaction conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of cobalt-niobium compounds include hydrogen, oxygen, and various halides. For example, the reduction of niobium oxide with cobalt in a hydrogen atmosphere is a common method for producing cobalt-niobium alloys .
Major Products Formed
The major products formed from the reactions of cobalt-niobium compounds depend on the specific reaction conditions. For example, the reduction of niobium oxide with cobalt can produce cobalt-niobium alloys with varying compositions and properties .
Aplicaciones Científicas De Investigación
Cobalt-niobium compounds have a wide range of scientific research applications, including:
Electronics: Cobalt-niobium alloys are used in the production of superconducting materials and electronic components.
Materials Science: The unique magnetic and structural properties of cobalt-niobium compounds make them valuable in the development of advanced materials for various industrial applications.
Mecanismo De Acción
The mechanism of action of cobalt-niobium compounds in catalytic applications involves the synergistic interaction between cobalt and niobium. Cobalt provides redox properties, while niobium contributes surface acidity, resulting in enhanced catalytic activity and selectivity . The combination of these properties allows cobalt-niobium compounds to effectively catalyze reactions such as the selective reduction of nitrogen oxides with ammonia .
Comparación Con Compuestos Similares
Cobalt-niobium compounds can be compared with other transition metal compounds, such as cobalt-tantalum and cobalt-molybdenum compounds. While these compounds share some similarities in their catalytic and electronic properties, cobalt-niobium compounds often exhibit unique advantages, such as higher catalytic activity and selectivity in certain reactions . Similar compounds include:
- Cobalt-tantalum compounds
- Cobalt-molybdenum compounds
- Cobalt-titanium compounds
Propiedades
Número CAS |
66273-50-5 |
|---|---|
Fórmula molecular |
Co3Nb2 |
Peso molecular |
362.6123 g/mol |
Nombre IUPAC |
cobalt;niobium |
InChI |
InChI=1S/3Co.2Nb |
Clave InChI |
HSIWDFFRAFTELX-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Co].[Nb].[Nb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)


![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)









